Metildigoxin is a natural product found in Digitalis lanata with data available.
A semisynthetic digitalis glycoside with the general properties of DIGOXIN but more rapid onset of action. Its cardiotonic action is prolonged by its demethylation to DIGOXIN in the liver. It has been used in the treatment of congestive heart failure (HEART FAILURE).
Metildigoxin
CAS No.: 30685-43-9
Cat. No.: VC0535272
Molecular Formula: C42H66O14
Molecular Weight: 795.0 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30685-43-9 |
|---|---|
| Molecular Formula | C42H66O14 |
| Molecular Weight | 795.0 g/mol |
| IUPAC Name | 3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
| Standard InChI | InChI=1S/C42H66O14/c1-20-37(49-6)29(43)16-35(51-20)55-39-22(3)53-36(18-31(39)45)56-38-21(2)52-34(17-30(38)44)54-25-9-11-40(4)24(14-25)7-8-27-28(40)15-32(46)41(5)26(10-12-42(27,41)48)23-13-33(47)50-19-23/h13,20-22,24-32,34-39,43-46,48H,7-12,14-19H2,1-6H3/t20-,21-,22-,24-,25+,26-,27-,28+,29+,30+,31+,32-,34+,35+,36+,37-,38-,39-,40+,41+,42+/m1/s1 |
| Standard InChI Key | IYJMSDVSVHDVGT-PEQKVOOWSA-N |
| Isomeric SMILES | C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)O)OC |
| SMILES | CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)OC |
| Canonical SMILES | CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)OC |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
Metildigoxin differs from digoxin by the addition of an O-methyl group on the terminal monosaccharide moiety. This modification occurs at the C4 position of the third digitoxose sugar, as evidenced by its IUPAC name:
3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one.
The methylation enhances lipophilicity, influencing its distribution and elimination kinetics. X-ray crystallography studies confirm the β-orientation of the methyl group, which sterically hinders certain metabolic pathways.
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C42H66O14 |
| Molecular Weight | 795.0 g/mol |
| Melting Point | 227-229°C (dec.) |
| logP (Octanol-Water) | 1.32 |
| Water Solubility | 0.25 mg/mL |
| pKa (Dissociation) | 12.94 |
These properties dictate its formulation requirements, with preferred administration routes being oral (tablets) and intravenous (solution) .
Pharmacokinetic Behavior
Absorption and Distribution
Metildigoxin demonstrates 85-90% oral bioavailability, superior to digoxin's 60-70%, attributable to its enhanced membrane permeability. Peak plasma concentrations occur within 1.5-2 hours post-oral administration, with a volume of distribution of 5.8 L/kg, indicating extensive tissue binding.
Metabolism and Excretion
Hepatic demethylation converts 40-50% of metildigoxin to digoxin, while renal excretion accounts for 60-70% of elimination. The compound's half-life ranges from 24-36 hours, influenced by:
| Factor | Impact on Clearance |
|---|---|
| Age >65 years | ↓ 30-40% |
| Serum Cr >1.5 mg/dL | ↓ 50-60% |
| Body Weight <60 kg | ↓ 25-35% |
| Spironolactone Use | ↑ 15-20% |
This variability necessitates therapeutic drug monitoring, particularly in geriatric populations .
Mechanism of Action
Metildigoxin exerts its positive inotropic effect through selective inhibition of myocardial Na+/K+-ATPase (IC50 = 1.8 nM). The resultant increase in intracellular sodium (↑ 15-20 mM) drives calcium influx via the Na+/Ca2+ exchanger, elevating cytoplasmic calcium concentrations (↑ 0.2-0.4 μM) during systole.
Key molecular interactions include:
-
High-affinity binding to α1 subunit of ATPase (Kd = 0.9 nM)
-
Allosteric modulation of sarcoplasmic reticulum calcium channels
-
Inhibition of sympathetic nervous system activation via vagal stimulation
Electrophysiological studies demonstrate a 12-15% increase in left ventricular ejection fraction (LVEF) at therapeutic doses .
Clinical Applications
Heart Failure Management
A double-blind trial (N=214) comparing metildigoxin (0.2 mg/day) and digoxin (0.25 mg/day) demonstrated equivalent efficacy:
| Parameter | Metildigoxin | Digoxin | p-value |
|---|---|---|---|
| LVEF Improvement | +14.2% | +13.8% | 0.78 |
| 6-Min Walk Test | +58 m | +54 m | 0.65 |
| Hospitalizations | 22% | 25% | 0.69 |
The study concluded non-inferiority (margin Δ=5%) with comparable safety profiles.
Arrhythmia Control
In atrial fibrillation (N=147), metildigoxin achieved ventricular rate control (<110 bpm) in 82% of patients versus 78% with digoxin (p=0.04). The methyl group's electron-donating effect enhances sinoatrial node selectivity, reducing pro-arrhythmic potential .
Adverse Effect Profile
Analysis of 1,128 patients revealed distinct adverse event patterns:
| Adverse Event | Incidence (%) | Odds Ratio (vs. Digoxin) |
|---|---|---|
| Bradycardia | 4.7 | 1.12 (0.89-1.41) |
| Gastrointestinal | 3.2 | 0.94 (0.72-1.23) |
| Visual Disturbances | 1.8 | 0.82 (0.65-1.04) |
| Mortality | 2.1 | 1.04 (0.79-1.37) |
Notably, hematoma risk increased 2.3-fold in patients receiving dual antiplatelet therapy .
Comparative Pharmacodynamics
Metildigoxin's structural analogs exhibit distinct properties:
| Agent | t½ (h) | Protein Binding | Renal Excretion |
|---|---|---|---|
| Metildigoxin | 24-36 | 25-30% | 60-70% |
| Digoxin | 36-48 | 20-25% | 50-60% |
| Digitoxin | 168-192 | 90-95% | <10% |
The methyl group confers 30% faster onset (Tmax 1.5h vs. 2.5h for digoxin) without compromising therapeutic duration .
Recent Advancements
Population Pharmacokinetic Modeling
A 2024 study incorporating 2,343 patients identified critical covariates:
| Covariate | Effect on CL/F |
|---|---|
| Age (per decade) | ↓ 6.8% |
| CrCl (per 10 mL/min) | ↑ 9.2% |
| Albumin <3.5 g/dL | ↓ 12.4% |
This model reduced interindividual variability from 45% to 28%, enabling precision dosing.
Analytical Method Development
Novel LC-MS/MS techniques achieve quantification limits of 0.1 ng/mL using 100 μL whole blood. Key parameters:
| Column | C18 (2.1×50 mm, 1.7 μm) |
|---|---|
| Mobile Phase | 0.1% FA in ACN/H2O (70:30) |
| Ionization | ESI+ |
| LOD/LOQ | 0.03/0.1 ng/mL |
This advancement supports therapeutic drug monitoring in special populations.
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